6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazine core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1-(3’,4’-methylenedioxybenzyl)-piperazine with anhydrous potassium carbonate and 2-chloropyrimidine in anhydrous xylene at 130°C for 9 hours.
Coupling with Triazine Core: The piperazine intermediate is then coupled with a triazine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazine core or the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: It can be explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. For example, it can form direct interactions with active-site cysteine residues in enzymes, inhibiting their activity . The selectivity of these interactions is influenced by the nature of the substitutions on the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist with a similar piperazine structure.
Indole-2,3-diones: Compounds with similar inhibitory effects on enzymes.
Uniqueness
The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine lies in its combination of a triazine core, piperazine ring, and benzodioxole moiety, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C22H24ClN7O2 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24ClN7O2/c23-16-3-1-2-4-17(16)25-22-27-20(26-21(24)28-22)13-30-9-7-29(8-10-30)12-15-5-6-18-19(11-15)32-14-31-18/h1-6,11H,7-10,12-14H2,(H3,24,25,26,27,28) |
InChI Key |
PGRFLSYYIQPSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC=CC=C5Cl)N |
Origin of Product |
United States |
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